4-Chromanol
CAS No.: 1481-93-2
Cat. No.: VC20957584
Molecular Formula: C9H10O2
Molecular Weight: 150.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1481-93-2 |
|---|---|
| Molecular Formula | C9H10O2 |
| Molecular Weight | 150.17 g/mol |
| IUPAC Name | 3,4-dihydro-2H-chromen-4-ol |
| Standard InChI | InChI=1S/C9H10O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,10H,5-6H2 |
| Standard InChI Key | MGSHXMOLUWTMGP-UHFFFAOYSA-N |
| SMILES | C1COC2=CC=CC=C2C1O |
| Canonical SMILES | C1COC2=CC=CC=C2C1O |
Introduction
Chemical Structure and Identification
4-Chromanol (C₉H₁₀O₂) is a heterocyclic compound consisting of a benzene ring fused to a pyran ring, with a hydroxyl group at the 4-position. This bicyclic core structure forms the foundation for a diverse family of chromanol and chromenol derivatives .
Basic Identification Parameters
Physical and Chemical Properties
4-Chromanol exists as a solid at room temperature with specific physical and chemical characteristics that influence its behavior in various applications and reactions.
Physical Properties
Chemical Properties
4-Chromanol contains both an ether linkage within its heterocyclic ring system and a hydroxyl group at the 4-position, giving it distinct chemical reactivity. The compound has a predicted pKa value of 14.12±0.20, indicating the weakly acidic nature of its hydroxyl group . As a member of the chromanol family, it can undergo various chemical transformations, particularly at the hydroxyl group, making it valuable in synthetic organic chemistry as an intermediate for more complex structures.
Synthesis and Chemical Reactions
The synthesis of 4-chromanol and its derivatives has been documented in chemical literature, with several approaches available depending on the desired stereochemistry and substituents.
Synthetic Methods
One common approach to synthesizing chroman-4-ols involves the reduction of corresponding chromones. Research indicates that 2-RF-chromones can react with sodium borohydride in methanol to produce cis-2-(polyfluoroalkyl)chroman-4-ols in good yields ranging from 65-83% . This method represents a stereoselective approach that maintains structural integrity while introducing the hydroxyl group at the 4-position.
Chemical Transformations
4-Chromanol serves as a versatile starting material for further chemical modifications. For instance, treatment of chromanol with acetonitrile containing sulfuric acid can lead to the formation of 4-acetamido-2-(trifluoromethyl)chroman derivatives . Additionally, chromanols can undergo dehydration to form chromenes, which expand the structural diversity and potential applications of these compounds.
Applications
4-Chromanol demonstrates versatility across multiple industries and research domains due to its unique structure and properties.
Pharmaceutical Applications
In pharmaceutical development, 4-chromanol serves as a key intermediate in the synthesis of various medications, particularly those targeting cardiovascular diseases. Its antioxidant properties make it valuable in developing therapeutics aimed at conditions involving oxidative stress . Additionally, the chromanol core structure appears in numerous bioactive compounds with potential therapeutic applications.
Food Industry Applications
In the food industry, 4-chromanol functions as a natural antioxidant for food preservation. It helps extend the shelf life of products by preventing rancidity and maintaining flavor integrity over time .
Other Applications
Research has suggested potential neuroprotective effects of 4-chromanol, making it a subject of interest in studies related to neurodegenerative diseases. Additionally, its pleasant aroma properties contribute to its use in aromatherapy, perfumes, and essential oil formulations .
Biological Activities and Research Findings
Scientific investigations have revealed several significant biological activities of 4-chromanol, with particular emphasis on its anti-angiogenic properties.
Anti-angiogenic Activity
A notable study conducted by Alani and Sahib demonstrated 4-chromanol's significant anti-angiogenic activity. The research utilized both ex vivo rat aorta ring assays and in vivo Chorio Allantoic Membrane (CAM) assays to evaluate the compound's effect on blood vessel growth. Results showed that 4-chromanol significantly inhibited blood vessel growth compared to negative controls (treated with DMSO 1%). This potent anti-angiogenic activity was observed in both experimental models, suggesting potential applications in cancer therapy and other conditions characterized by abnormal vascularization .
Molecular Mechanisms
As part of the broader chromanol family, 4-chromanol likely shares some molecular mechanisms with related compounds. Research on chromanols indicates that they can interact with several molecular targets and pathways involved in inflammation, apoptosis, cell proliferation, and carcinogenesis. These include 5-lipoxygenase, nuclear receptors, and the nuclear-factor "kappa-light-chain-enhancer" of activated B-cells (NFκB) pathway .
Interestingly, the molecular mechanisms by which chromanols exert their effects appear to be concentration-dependent, with both low-affinity and high-affinity molecular targets identified . This dose-dependent activity profile further enhances the versatility of 4-chromanol in different applications.
Structure-Activity Relationships
The biological activities of chromanol derivatives are closely linked to their structural features. The bicyclic core structure comprising a benzene ring fused to a pyran ring, along with the positioning of the hydroxyl group, contributes significantly to the compound's biological activity profile.
A comprehensive review of chromanols and chromenols has described more than 230 structures derived from these core structures, many with documented structure-activity relationships demonstrating anti-inflammatory and anti-carcinogenic activities . The hydroxyl group at the 4-position in 4-chromanol is particularly important for its biological activities, as it can participate in hydrogen bonding with cellular targets and provide antioxidant properties.
Future Research Directions
The promising biological activities of 4-chromanol, particularly its anti-angiogenic properties, suggest several potential avenues for future research:
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Further exploration of 4-chromanol's potential as an anti-cancer agent, especially for tumors dependent on angiogenesis
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Investigation of structure-activity relationships to develop more potent derivatives
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Elucidation of detailed molecular mechanisms underlying its biological activities
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Development of drug delivery systems to enhance bioavailability and targeting
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Clinical studies to evaluate safety and efficacy in therapeutic applications
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